Ribose-1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

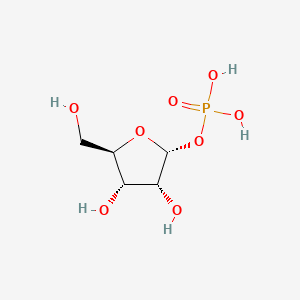

Alpha-D-ribose 1-phosphate is the 1-phospho derivative of alpha-D-ribose. It has a role as an Escherichia coli metabolite. It is functionally related to an alpha-D-ribose. It is a conjugate acid of an alpha-D-ribose 1-phosphate(2-).

Ribose-1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Drosophila melanogaster and Homo sapiens with data available.

Ribose 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Aplicaciones Científicas De Investigación

Role in Nucleotide Metabolism

Rib-1P is integral to the salvage pathways of purine and pyrimidine nucleotides. It serves as a substrate for several key enzymes:

- Purine Nucleoside Phosphorylase : Catalyzes the conversion of guanosine to Rib-1P, facilitating the recycling of purine bases .

- Phosphopentomutase : Converts Rib-1P into 5-phosphoribosyl 1-pyrophosphate (PRPP), which is essential for nucleotide biosynthesis .

Table 1: Enzymatic Conversions Involving Ribose-1-Phosphate

| Enzyme | Reaction Description | Product |

|---|---|---|

| Purine Nucleoside Phosphorylase | Converts guanosine to this compound | This compound |

| Phosphopentomutase | Converts this compound to 5-phosphoribosyl 1-pyrophosphate | 5-Phosphoribosyl 1-pyrophosphate |

| Uridine Phosphorylase | Converts uridine to this compound | This compound |

Synthesis of Nucleoside Analogues

Rib-1P is a valuable starting material for synthesizing nucleoside analogues, which are critical in developing antiviral and anticancer drugs. Recent studies have demonstrated that enzymatic synthesis routes using Rib-1P can yield high-purity nucleoside derivatives, particularly when employing nucleoside phosphorylases . These analogues play significant roles in treating various diseases, including viral infections and cancers.

Case Study: Biocatalytic Synthesis of Nucleoside Analogues

A recent study developed a biocatalytic cascade that effectively utilizes Rib-1P for synthesizing modified nucleosides. The process involved using guanine deaminase and nucleoside phosphorylases to achieve high yields of desired products, demonstrating the potential for sustainable synthesis routes in pharmaceutical applications .

Metabolic Engineering

In metabolic engineering, Rib-1P is used to enhance the production of valuable metabolites. For instance, it can be converted into ribose-5-phosphate via phosphoglucomutase, entering various biosynthetic pathways crucial for cellular metabolism and energy production .

Table 2: Metabolic Pathways Involving this compound

| Pathway | Role of this compound | Outcome |

|---|---|---|

| Nucleotide Salvage | Acts as a substrate for nucleotide synthesis | Regeneration of nucleotides |

| Pentose Phosphate Pathway | Converted to ribose-5-phosphate | NADPH production |

| Purine and Pyrimidine Metabolism | Serves as an intermediate in nucleotide salvage | Efficient recycling of bases |

Cancer Research

Recent studies have highlighted the role of Rib-1P in cancer metabolism, particularly under glucose-restricted conditions. Research indicates that pancreatic cancer cells utilize uridine-derived ribose to maintain bioenergetics and support cell proliferation when glucose is scarce . This finding suggests potential therapeutic strategies targeting ribose metabolism in cancer treatment.

Análisis De Reacciones Químicas

Metabolic Pathways and Salvage Reactions

Rib1P participates in interconversion reactions central to nucleotide metabolism:

Key Transformations :

-

Rib1P ↔ D-Ribose 5-phosphate : Catalyzed by phosphoglucomutase, linking Rib1P to pentose phosphate pathways .

-

PRPP Biosynthesis : Rib1P + ATP → Ribose 1,5-bisphosphate + ADP (via ribose-phosphate diphosphokinase) .

Reversible Reactions and Thermodynamic Control

Rib1P formation is thermodynamically controlled, with equilibrium constants favoring nucleoside synthesis under physiological conditions:

-

Equilibrium Constant (K) for Guo Cleavage : ~0.04 at 50°C, requiring excess phosphate (1150 eq.) for 98% conversion without cascade .

-

Shift via Product Removal : Coupling with GuaD reduces phosphate demand to 1.2 eq. by removing Gua .

Enzyme Inhibition and Regulation

Rib1P competitively inhibits enzymes involved in nucleoside metabolism:

| Enzyme | Inhibition Type | Substrate Affected | Reference |

|---|---|---|---|

| Uridine phosphorylase | Competitive | Uridine | |

| Thymidine phosphorylase | Competitive | Thymidine |

Propiedades

Fórmula molecular |

C5H11O8P |

|---|---|

Peso molecular |

230.11 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |

Clave InChI |

YXJDFQJKERBOBM-TXICZTDVSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.